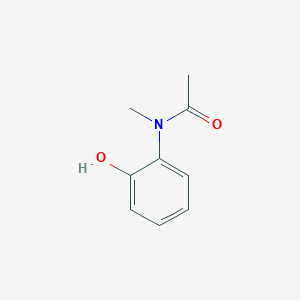

N-(2-Hydroxyphenyl)-N-methylacetamide

描述

N-(2-Hydroxyphenyl)-N-methylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a hydroxyphenyl group and a methyl group attached to the nitrogen atom of the acetamide structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)-N-methylacetamide typically involves the reaction of 2-hydroxyaniline (2-aminophenol) with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide in the presence of a base like potassium carbonate. The overall reaction can be summarized as follows:

Step 1: 2-Hydroxyaniline + Acetic Anhydride → N-(2-Hydroxyphenyl)acetamide

Step 2: N-(2-Hydroxyphenyl)acetamide + Methyl Iodide + K2CO3 → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

N-(2-Hydroxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions

生物活性

N-(2-Hydroxyphenyl)-N-methylacetamide (also known as NA-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of NA-2, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group attached to a phenyl ring, which contributes to its chemical reactivity and biological properties. Its molecular formula is , and it can be represented as follows:

The biological activity of NA-2 is believed to stem from several mechanisms:

- Antioxidant Activity : NA-2 has shown potential in reducing oxidative stress in various biological models. It acts by scavenging free radicals and enhancing the body's antioxidant defenses.

- Anti-inflammatory Effects : Research indicates that NA-2 can inhibit inflammatory pathways, particularly by down-regulating pro-inflammatory cytokines such as COX-2 and inducible nitric oxide synthase (iNOS) .

- Renoprotective Properties : In animal models of acute kidney injury (AKI), NA-2 demonstrated protective effects against glycerol-induced nephrotoxicity. It reduced serum creatinine levels and preserved renal histology by mitigating inflammation and oxidative damage .

1. Protective Effects Against Acute Kidney Injury

A study investigated the effects of NA-2 on glycerol-induced AKI in mice. The results showed that treatment with NA-2 (50 mg/kg) significantly reduced renal tubular necrosis and inflammation compared to untreated controls. Histological examinations revealed preserved kidney architecture, while biochemical assays indicated lower levels of urea and creatinine in treated animals .

| Treatment | Serum Creatinine (mg/dL) | Histological Findings |

|---|---|---|

| Control | 3.5 | Severe necrosis |

| NA-2 | 1.5 | Minimal necrosis |

| NA-2-AuNPs | 1.0 | Preserved architecture |

2. Antimicrobial Activity

NA-2 has also been explored for its antimicrobial properties. In vitro studies demonstrated that NA-2 exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

3. Anticancer Potential

The compound's anticancer properties have been evaluated in several studies, where it showed promise in inhibiting cancer cell proliferation in different cancer lines. The mechanism appears to involve modulation of cell cycle regulators and induction of apoptosis .

科学研究应用

Pharmacological Applications

a. Acute Kidney Injury (AKI) Prevention

Recent studies have demonstrated that N-(2-hydroxyphenyl)acetamide (NA-2) and its gold nanoparticle conjugate (NA-2-AuNPs) exhibit protective effects against glycerol-induced AKI in mice. In a controlled experiment, mice treated with NA-2 showed significant reductions in renal tubular necrosis and inflammation. The study indicated that both NA-2 and NA-2-AuNPs decreased serum urea and creatinine levels, indicating improved renal function. The mechanisms involved include antioxidant and anti-inflammatory actions, making NA-2 a promising candidate for further clinical research on AKI prevention .

b. Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an important intermediate in the synthesis of antimalarial drugs. Its derivatives are utilized to enhance the efficacy of various antimalarial compounds, demonstrating its relevance in drug development.

Biochemical Studies

a. Gene Expression Modulation

Research has shown that bioactive nitrated derivatives of N-(2-hydroxyphenyl)acetamide can alter gene expression profiles in plants such as Arabidopsis thaliana. For instance, exposure to N-(2-hydroxy-5-nitrophenyl)acetamide resulted in significant changes in the expression of several genes associated with stress responses, suggesting potential applications in agricultural biotechnology for enhancing plant resilience .

b. Detoxification Mechanisms

Studies involving bacterial cultures have revealed that certain microbes can detoxify nitrated derivatives of N-(2-hydroxyphenyl)acetamide. These findings indicate a pathway similar to mammalian Phase 2 metabolism, where the compound undergoes sulfation and other modifications. This highlights the compound's potential role in bioremediation and microbial biochemistry .

Chemical Synthesis

a. Intermediate for Pesticides

The compound is also noted for its utility in synthesizing derivatives that serve as intermediates for pesticide production. The processes described in patents suggest efficient methods for producing various derivatives of N-(2-hydroxyphenyl)-N-methylacetamide, which can be applied in agricultural chemistry .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmacology | AKI prevention using NA-2 and NA-2-AuNPs | Reduced serum urea/creatinine; anti-inflammatory effects |

| Drug Synthesis | Intermediate for antimalarial drugs | Enhances efficacy of antimalarial compounds |

| Biochemistry | Modulation of gene expression in plants | Alters stress response genes in Arabidopsis thaliana |

| Microbial Detoxification | Detoxification by bacteria | Similar to mammalian Phase 2 metabolism; sulfation pathways |

| Chemical Synthesis | Intermediates for pesticide production | Efficient synthesis methods outlined in patents |

属性

IUPAC Name |

N-(2-hydroxyphenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)10(2)8-5-3-4-6-9(8)12/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKYITPEOWCRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972816 | |

| Record name | N-(2-Hydroxyphenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-27-3 | |

| Record name | NSC4006 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyphenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。